4-Methyl-2-hexanone

Gas Chromatography Mass Spectrometry Analytical Chemistry

4-Methyl-2-hexanone (C7H14O, MW 114.19) is a branched-chain methyl ketone characterized by a carbonyl group at the 2-position and a methyl branch at the 4-position. It is a colorless, volatile liquid with a distinct odor, found naturally in some foods and plants.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 105-42-0
Cat. No. B086756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-hexanone
CAS105-42-0
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(C)CC(=O)C
InChIInChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3
InChIKeyXUPXMIAWKPTZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-hexanone (CAS 105-42-0) Procurement: Key Physicochemical and Analytical Data


4-Methyl-2-hexanone (C7H14O, MW 114.19) is a branched-chain methyl ketone characterized by a carbonyl group at the 2-position and a methyl branch at the 4-position [1]. It is a colorless, volatile liquid with a distinct odor, found naturally in some foods and plants . As a member of the C7 ketone class, its properties, such as boiling point (ca. 139.85°C) and density (ca. 0.8085 g/cm³), are influenced by its branched structure, distinguishing it from its linear and positional isomers [1].

Why 4-Methyl-2-hexanone Cannot Be Readily Substituted by Other C7 Ketones or Linear Analogs


In-class substitution of 4-Methyl-2-hexanone with other C7 ketones or simpler linear analogs (e.g., 2-heptanone or 2-hexanone) can lead to significant deviations in key performance metrics. These differences stem from the molecule's specific branched structure, which affects its volatility, chromatographic behavior, and solvent interactions. For instance, its Kovats retention index (RI) on a non-polar column is 828 [1], providing a unique analytical fingerprint. Its boiling point and density also differ substantially from its isomers and linear counterparts, as quantified in Section 3. This structural specificity is crucial in applications like GC-MS analysis, where co-elution or misidentification can compromise data integrity, and in solvent selection, where subtle changes in physical properties can alter reaction outcomes.

Quantitative Differentiation of 4-Methyl-2-hexanone from Key Analogs: A Comparative Data Guide


GC-MS Identification: Kovats Retention Index (RI) Comparison with 2-Hexanone

On a standard non-polar capillary column (OV-101), 4-methyl-2-hexanone elutes with a Kovats Retention Index (RI) of 828 [1]. This is significantly higher than the structurally similar linear ketone 2-hexanone, which elutes earlier with a typical RI of around 750 on comparable phases [2]. This difference in RI values allows for unambiguous identification and separation of these two compounds in complex mixtures.

Gas Chromatography Mass Spectrometry Analytical Chemistry

Volatility and Physical State: Boiling Point and Density Comparison with C7 Isomers

The branched structure of 4-methyl-2-hexanone results in a lower boiling point (138.8 - 139.85°C) compared to its linear isomer 2-heptanone (149-151°C) . It also exhibits a lower density (0.806 - 0.8085 g/cm³) compared to 2-heptanone (0.814 - 0.82 g/mL) . These differences are crucial for applications where volatility or density is a selection criterion.

Physical Chemistry Process Chemistry Solvent Selection

Solvent Property: Octanol-Water Partition Coefficient (LogP) Comparison with a Lower Homolog

The estimated logP value for 4-methyl-2-hexanone is 1.840 , indicating higher lipophilicity compared to the shorter-chain analog 3-methyl-2-pentanone, which has an estimated logP of approximately 1.2 [1]. The increased hydrophobicity of 4-methyl-2-hexanone can affect its partitioning in biological or environmental systems and its solubility profile in organic solvents.

Medicinal Chemistry Environmental Fate Solubility

Chiral Chemistry: Enantiomeric Purity as a Key Differentiator from Achiral Analogs

4-Methyl-2-hexanone possesses a stereocenter at the 4-position, making it a chiral molecule that can exist as (R)- and (S)-enantiomers [1]. In contrast, closely related analogs like 2-heptanone and 5-methyl-2-hexanone are achiral. This structural feature is paramount in applications requiring stereoselectivity. The boiling point of the pure (S)-enantiomer is reported as 410 K (approx. 137°C) [2], which differs slightly from the racemic mixture. This enables its use as a chiral building block or a model substrate in asymmetric synthesis.

Chiral Synthesis Enantioselective Analysis Asymmetric Catalysis

Optimal Use-Cases for 4-Methyl-2-hexanone Based on Its Differential Profile


Analytical Standard for GC-MS and VOC Studies

4-Methyl-2-hexanone's well-defined Kovats Retention Index (828 on OV-101) makes it an ideal analytical standard for gas chromatography-mass spectrometry (GC-MS) method development and the identification of volatile organic compounds (VOCs) in environmental, food, or flavor samples [1]. Its unique RI, distinct from common co-occurring linear ketones like 2-hexanone, ensures accurate peak assignment and quantification, reducing the risk of analytical error.

Chiral Building Block or Model Substrate in Asymmetric Synthesis

The chirality of 4-methyl-2-hexanone, a property not shared by many of its closest C7 ketone isomers, positions it as a valuable substrate or building block for research in asymmetric synthesis [2]. It can be employed in studies of stereoselective reactions, the development of new chiral catalysts, or the synthesis of enantiomerically enriched compounds for pharmaceutical or agrochemical research .

Solvent and Intermediate in Specialized Organic Synthesis

As a branched methyl ketone, 4-methyl-2-hexanone serves as a specific solvent or synthetic intermediate. Its distinct boiling point (ca. 139.85°C) and moderate logP (1.84) differentiate it from both more volatile, shorter-chain ketones (e.g., 3-methyl-2-pentanone) and less volatile linear isomers (e.g., 2-heptanone) . This profile is advantageous in reactions requiring a specific evaporation rate or partitioning behavior, or as a starting material for synthesizing more complex branched-chain molecules.

Authentic Reference Material for Food and Flavor Analysis

4-Methyl-2-hexanone is a known volatile component in various food matrices, including yogurt, ham, and coffee, where it contributes to the overall aroma profile . The availability of analytical standards with high purity is critical for food scientists and flavor chemists. Its procurement as a characterized reference material enables accurate quantification, quality control, and authenticity assessment in these complex products.

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